N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

LogP Lipophilicity Membrane Permeability

N-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride (CAS 1185299-06-2) is a heterocyclic secondary amine building block featuring a 1,2,4-oxadiazole core with a cyclopentyl substituent at the 5-position and an N-methylaminomethyl group at the 3-position, supplied as the hydrochloride salt (molecular formula C₉H₁₆ClN₃O; MW 217.7 g/mol). This compound belongs to the ChemBridge screening library (Cat.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
CAS No. 1185299-06-2
Cat. No. B1440481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride
CAS1185299-06-2
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCNCC1=NOC(=N1)C2CCCC2.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H
InChIKeyCQBBREUPFOJJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine Hydrochloride (CAS 1185299-06-2): Procurement-Relevant Identity and Class Positioning


N-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride (CAS 1185299-06-2) is a heterocyclic secondary amine building block featuring a 1,2,4-oxadiazole core with a cyclopentyl substituent at the 5-position and an N-methylaminomethyl group at the 3-position, supplied as the hydrochloride salt (molecular formula C₉H₁₆ClN₃O; MW 217.7 g/mol) . This compound belongs to the ChemBridge screening library (Cat. 4017807) and is stocked by multiple research chemical suppliers at purities of 95–97% . Its structural classification places it among 3,5-disubstituted-1,2,4-oxadiazoles that serve as privileged scaffolds in fragment-based drug discovery, particularly for modulating targets such as NR2B-subtype NMDA receptors and the human 20S proteasome [1][2].

Why N-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine Hydrochloride Cannot Be Casually Swapped with In-Class Analogs


Although the 1,2,4-oxadiazole scaffold is shared across numerous screening compounds, small structural variations—such as the identity of the 5-position substituent (cyclopentyl vs. ethyl, cyclopropyl, or isobutyl), the amine substitution pattern (secondary N-methyl vs. primary amine), and the salt form (hydrochloride vs. free base)—produce substantial differences in physicochemical properties (LogP, hydrogen-bond donor count, aqueous solubility) that directly govern pharmacokinetic behavior, synthetic tractability, and assay compatibility . The target compound's balanced LogP of 0.69, single hydrogen-bond donor, and HCl salt form collectively distinguish it from the primary amine analog (LogP 1.16, free base), the ethyl analog (LogP –0.76), and the cyclopropyl analog (LogP –0.42), making generic interchange scientifically unreliable without re-optimization of downstream chemistry or biological protocols .

Quantitative Differentiation Evidence: N-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine Hydrochloride vs. Closest Analogs


LogP Lipophilicity Balance: Cyclopentyl-N-methyl vs. Primary Amine Cyclopentyl and 5-Ethyl Analogs

The target compound's computed LogP of 0.69 positions it in an optimal intermediate lipophilicity range distinct from both the more lipophilic primary amine analog (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine (LogP 1.16, free base) and the significantly more polar 5-ethyl analog (LogP –0.76, HCl salt) . This LogP of 0.69 falls squarely within the drug-like range of 0–3 recommended for oral bioavailability and CNS penetration, whereas the ethyl analog's LogP of –0.76 risks poor membrane permeability and the primary amine analog's LogP of 1.16 trends toward higher non-specific binding [1]. The cyclopropyl analog, also a secondary N-methylamine, has a LogP of –0.42, making it 1.11 LogP units more polar than the cyclopentyl target .

LogP Lipophilicity Membrane Permeability

Hydrogen Bond Donor Control: Secondary N-Methylamine vs. Primary Amine in Parallel Oxadiazole Series

The target compound features a secondary N-methylamine that, in its protonated hydrochloride form, presents exactly one exchangeable hydrogen-bond donor (HBD) on the exocyclic nitrogen [1]. In contrast, the primary amine analog (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine contains two HBDs on the primary amine group . Reduction from 2 to 1 HBD is associated with improved passive membrane permeability (fewer desolvation costs), lower susceptibility to Phase II glucuronidation or sulfation, and reduced potential for off-target hydrogen-bond interactions with polar protein surfaces [2]. The N-methyl group also provides steric shielding of the amine, further differentiating metabolic liability.

Hydrogen Bond Donors Metabolic Stability Off-Target Selectivity

5-Cyclopentyl Steric and Conformational Differentiation vs. 5-Ethyl and 5-Cyclopropyl Analogs

The cyclopentyl substituent (five-membered cycloalkane, MW contribution ~69 Da) provides greater steric bulk, higher carbon count, and distinct conformational constraints compared to the 5-ethyl analog (linear 2-carbon chain, MW contribution ~29 Da) or the 5-cyclopropyl analog (three-membered ring, MW contribution ~41 Da) . The cyclopentyl group adopts envelope or twist conformations that occupy a different volume and shape in the binding pocket, while the ethyl group is rotationally flexible with minimal steric demand. The cyclopropyl ring, though cyclic, has ring strain and distinct electronic character (sp²-like C–C bonds) absent in cyclopentyl [1]. These differences can alter binding pose, selectivity, and potency in structure-activity relationship (SAR) campaigns by factors exceeding 10–100-fold depending on the target [2].

Steric Bulk Conformational Restriction Ligand Efficiency

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage vs. Free Base Analogs

The target compound is supplied as a crystalline hydrochloride salt (MW 218 Da, solid form) , which provides enhanced aqueous solubility and long-term solid-state stability compared to the free base form of the cyclopropyl analog (CAS 1177299-92-1, free base, MW 153 Da) . Hydrochloride salts of secondary amines typically exhibit 10–1000-fold greater aqueous solubility than their free base counterparts due to favorable ionization at physiological and assay-relevant pH, facilitating direct dissolution in aqueous buffers without co-solvents [1]. The Hit2Lead catalog lists the target compound as a solid hydrochloride (price group 1, 1 g at $77), whereas the cyclopropyl N-methyl analog is listed as the free base (price group 1, 1 g at $77), requiring additional salt conversion steps for aqueous compatibility .

Salt Form Aqueous Solubility Solid-State Stability

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. Primary Amine and Ethyl Analogs

The target compound possesses 3 rotatable bonds (the cyclopentyl–oxadiazole linkage, the oxadiazole–CH₂ bond, and the CH₂–NHCH₃ bond) . The primary amine analog has only 2 rotatable bonds (lacking the N–CH₃ bond) , while the ethyl analog also has 2 rotatable bonds (ethyl C–C rotation plus the oxadiazole–CH₂ bond) . This additional rotatable bond in the target compound provides a modest increase in conformational flexibility (estimated ~0.7 kcal/mol entropic penalty upon binding) but also offers an additional degree of freedom for optimizing the amine orientation within a binding pocket. The three rotatable bonds remain well within the ≤10 recommended for oral bioavailability by the Veber rule [1].

Rotatable Bonds Conformational Entropy Ligand Efficiency

Optimal Procurement and Use Scenarios for N-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Privileged Oxadiazole Scaffold Requiring Balanced Lipophilicity (LogP 0.5–1.5) for Primary Screening

The target compound's LogP of 0.69 makes it ideally suited for fragment library inclusion where balanced lipophilicity is essential for avoiding both non-specific binding (common with LogP >1.5) and poor membrane permeability (LogP <0). Its intermediate LogP, demonstrated to be 1.45 units more lipophilic than the 5-ethyl analog and 1.11 units more lipophilic than the 5-cyclopropyl analog , supports its use in NMR-based fragment screening and surface plasmon resonance (SPR) assays where excessive hydrophobicity causes aggregation artifacts. The 1,2,4-oxadiazole core has been validated as a non-covalent 20S proteasome inhibitor scaffold through virtual screening of ChemBridge libraries, confirming the relevance of this chemotype for drug discovery [1].

Hit-to-Lead Optimization of NR2B-Selective NMDA Antagonists: Cyclopentyl-Containing Oxadiazole Linker Series

Research has established that 1,2,4-oxadiazole linkers bearing cyclopentyl substituents are critical for NR2B receptor binding potency in 3-substituted aminocyclopentane series [2]. The target compound serves as a key building block for constructing the oxadiazole-linked pharmacophore, where the cyclopentyl group's steric profile contributes to subtype selectivity over NR2A-containing receptors. Its secondary N-methylamine permits direct incorporation via reductive amination or amide coupling without the protecting group manipulations required for primary amine analogs, streamlining synthetic workflows by removing one protection/deprotection step [3].

Aqueous Assay-Ready Building Block: Pre-Formed HCl Salt Eliminating Co-Solvent Requirements

The hydrochloride salt form, documented as a solid at 95–97% purity , enables direct dissolution in aqueous buffers at concentrations up to 10 mM without DMSO or other organic co-solvents. This is in contrast to the free base cyclopropyl analog, which often requires ≥1% DMSO for dissolution in biochemical assays . For high-throughput screening facilities processing thousands of compounds, the elimination of co-solvent addition reduces liquid-handling complexity, minimizes solvent interference in cellular assays, and improves data reproducibility, positioning the target compound as a preferred procurement choice for aqueous-compatible screening libraries.

Scaffold-Hopping from Primary Amine to N-Methylamine: Metabolic Stability Optimization in Medicinal Chemistry

Primary amine-containing oxadiazole fragments frequently suffer from rapid N-dealkylation or direct conjugation (glucuronidation/sulfation) in hepatic microsome assays, leading to high intrinsic clearance [4]. The target compound's N-methyl substitution reduces Phase II metabolic liability by blocking direct conjugation at the amine nitrogen while maintaining a single HBD for target engagement. Researchers transitioning from the primary amine cyclopentyl analog (2 HBDs, LogP 1.16) to the target N-methylamine (1 HBD, LogP 0.69) can expect improved microsomal stability and altered pharmacokinetic profiles, as demonstrated across multiple chemical series where N-methylation of benzylic amines reduced intrinsic clearance by 2–10-fold [5].

Quote Request

Request a Quote for N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.